(3-Fluoropyridin-4-yl)(1,4-oxazepan-4-yl)methanone
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Description
Scientific Research Applications
Chemical Synthesis and Structural Analysis
The chemical synthesis and structural analysis of compounds similar to (3-Fluoropyridin-4-yl)(1,4-oxazepan-4-yl)methanone highlight the intricate methodologies used in creating complex molecules with potential biological activity. One study detailed the catalyst- and solvent-free synthesis of heterocyclic amides through microwave-assisted Fries rearrangement, indicating the efficiency of such methods in generating structurally diverse compounds (Moreno-Fuquen et al., 2019). Furthermore, the dipolar cycloaddition reaction developed for synthesizing novel P2X7 antagonists showcases the strategic approach to incorporating challenging chiral centers into the molecular structure, which could be relevant to the synthesis of this compound-like compounds (Chrovian et al., 2018).
Antitumor Activity
The synthesis and evaluation of compounds with structural similarities to this compound have been explored for their potential antitumor activities. For instance, the creation and biological assessment of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone demonstrated distinct inhibitory effects on various cancer cell lines, suggesting that structurally related molecules might possess valuable therapeutic properties (Tang & Fu, 2018).
Molecular Structure Optimization
The use of density functional theory (DFT) for the conformational analysis of boric acid ester intermediates reveals the importance of theoretical studies in optimizing the molecular structure of compounds for enhanced efficacy and stability. Such investigations provide insights into the physicochemical properties of the compounds, which are crucial for their potential applications in scientific research and therapeutic development (Huang et al., 2021).
Photostability Enhancement
The fluorination of fluorophores, as discussed in the synthesis of fluorinated benzophenones and their derivatives, illustrates the technique's impact on improving the photostability and spectroscopic properties of compounds. This method provides a scalable approach to accessing novel fluorinated analogs, potentially applicable to enhancing the photostability of molecules like this compound for various scientific and therapeutic uses (Woydziak et al., 2012).
Properties
IUPAC Name |
(3-fluoropyridin-4-yl)-(1,4-oxazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c12-10-8-13-3-2-9(10)11(15)14-4-1-6-16-7-5-14/h2-3,8H,1,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSLMWZNNJCMOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)C(=O)C2=C(C=NC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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